molecular formula C11H13FO5S B12507965 3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl fluoride

3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl fluoride

Cat. No.: B12507965
M. Wt: 276.28 g/mol
InChI Key: DJBKRJFAKHTUME-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl fluoride is a chemical compound with the molecular formula C11H13FO5S It is known for its unique structure, which includes an oxetane ring and sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl fluoride typically involves the reaction of 3,4-dimethoxyphenyl oxetane with sulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at low temperatures to ensure the stability of the oxetane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production involves precise control of reaction conditions to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Catalysts: Catalysts such as Lewis acids are often used to facilitate the reactions.

    Solvents: Organic solvents like dichloromethane and acetonitrile are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and other biomolecules, potentially inhibiting their function. This reactivity makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl chloride
  • 3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl bromide
  • 3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl iodide

Uniqueness

3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide counterparts. This makes it particularly useful in specific chemical and biological applications.

Properties

Molecular Formula

C11H13FO5S

Molecular Weight

276.28 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)oxetane-3-sulfonyl fluoride

InChI

InChI=1S/C11H13FO5S/c1-15-9-4-3-8(5-10(9)16-2)11(6-17-7-11)18(12,13)14/h3-5H,6-7H2,1-2H3

InChI Key

DJBKRJFAKHTUME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(COC2)S(=O)(=O)F)OC

Origin of Product

United States

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